PROTAC BRD4 Degrader-19

Description

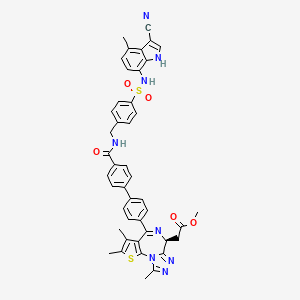

PROTAC BRD4 Degrader-19 (Compound 176) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade BRD4, a bromodomain-containing protein critical in transcriptional regulation and cancer progression. Composed of the BET inhibitor JQ1 linked to the CRL4-DCAF16 E3 ligase recruiter E7820, it achieves rapid and sustained BRD4 degradation with a DC50 of 0.15 nM . Unlike conventional inhibitors, Degrader-19 operates via ubiquitin-proteasome system (UPS)-mediated proteolysis, enabling sub-stoichiometric activity and prolonged effects. It targets BET bromodomains and has shown promise in preclinical models of basal-like breast cancer (BLBC) and androgen receptor-positive prostate cancer .

Properties

Molecular Formula |

C44H38N8O5S2 |

|---|---|

Molecular Weight |

823.0 g/mol |

IUPAC Name |

methyl 2-[(9S)-7-[4-[4-[[4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]phenyl]methylcarbamoyl]phenyl]phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C44H38N8O5S2/c1-24-6-19-35(41-38(24)33(21-45)23-46-41)51-59(55,56)34-17-7-28(8-18-34)22-47-43(54)32-15-11-30(12-16-32)29-9-13-31(14-10-29)40-39-25(2)26(3)58-44(39)52-27(4)49-50-42(52)36(48-40)20-37(53)57-5/h6-19,23,36,46,51H,20,22H2,1-5H3,(H,47,54)/t36-/m0/s1 |

InChI Key |

HHSZFSOLNUHGMP-BHVANESWSA-N |

Isomeric SMILES |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=N[C@H](C7=NN=C(N7C8=C6C(=C(S8)C)C)C)CC(=O)OC)C#N |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(C7=NN=C(N7C8=C6C(=C(S8)C)C)C)CC(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-19 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Preparation of the BRD4 ligand: This step involves synthesizing a molecule that can specifically bind to BRD4. Commonly used ligands include derivatives of JQ1 or other BET inhibitors.

Preparation of the linker: The linker is a chemical moiety that connects the BRD4 ligand to the E3 ligase ligand. It is usually synthesized through a series of organic reactions, such as amide bond formation or click chemistry.

Preparation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.

Assembly of the PROTAC molecule: The final step involves connecting the BRD4 ligand, the linker, and the E3 ligase ligand to form the complete PROTAC molecule.

Chemical Reactions Analysis

Formation of Ternary Complex

PROTAC BRD4 Degrader-19 functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase . The compound has two binding moieties: one that selectively binds to BRD4 and another that binds to an E3 ubiquitin ligase, such as cereblon or Von Hippel-Lindau (VHL) protein.

Ubiquitination

Once the ternary complex is formed, the E3 ubiquitin ligase ubiquitinates BRD4. Ubiquitination is a process where ubiquitin molecules are attached to BRD4, marking it for degradation.

Proteasomal Degradation

The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This process effectively reduces BRD4 levels in cells, leading to decreased expression of genes regulated by BRD4, which impacts cancer cell proliferation and survival.

Catalytic Activity

PROTACs like BRD4 Degrader-19 function catalytically. They facilitate the ubiquitination and degradation of the target protein and are then released to target other BRD4 molecules. This allows PROTACs to be effective at low concentrations.

Impact on BRD4 Condensates

BRD4-targeting PROTACs can significantly reduce BRD4 condensates within cells . Studies using compounds like ZXH-3-26 have shown that the degradation of BRD4 correlates with the concentration of the PROTAC, though the efficiency may decrease beyond a certain concentration due to the "hook effect," where binary complexes form instead of ternary complexes .

Role of CRBN

The E3 ubiquitin ligase cereblon (CRBN) is essential for the activity of certain PROTACs . In CRBN-deficient cells, PROTACs like ZXH-3-26 cannot effectively induce BRD4 degradation .

Linker Chemistry and Optimization

The chemical structure of the linker connecting the BRD4-binding and E3 ligase-binding moieties plays a crucial role in the PROTAC's activity . Alterations to the linker composition, such as the introduction of ester, alkane, or ketone groups, can modulate the potency of BRD4 PROTACs . For example, in one study, ester, alkane, and ketone analogs of a CRBN-based PROTAC were more effective at degrading BRD4 than the amide counterpart .

Dose-Dependency

The activity of BRD4-degrading PROTACs is often dose-dependent . Some compounds show peak activity within a specific concentration range, while others may have a narrower window of effective concentrations .

Reversibility

PROTAC-mediated degradation is reversible . After PROTACs are removed, BRD4 protein levels can recover, leading to the rapid recovery of condensates .

Comparison with BET Inhibitors

PROTACs offer advantages over traditional BET inhibitors like JQ1 . While JQ1 can bind to BRD4, it does not degrade the protein . PROTACs, on the other hand, induce degradation, leading to a more pronounced effect on BRD4-dependent processes .

Scientific Research Applications

Studying Biomolecular Condensates

Research has shown that PROTACs can effectively regulate biomolecular condensates, particularly super-enhancers (SE). In a study employing PROTAC BRD4 Degrader-19, significant reductions in BRD4 condensates were observed, highlighting its potential for studying liquid-liquid phase separation dynamics in cells. Live-cell imaging techniques were utilized to track changes in condensate formation, providing insights into the regulatory roles of BRD4 in biological processes .

Cancer Therapeutics

The degradation of BRD4 has therapeutic implications in various cancer types. For instance, studies conducted on breast cancer cell lines demonstrated that this compound could effectively reduce BRD4 levels, leading to decreased cell proliferation and survival . The compound's efficacy was assessed through Western blot analysis and dose-response studies, confirming its potential as an anti-cancer agent.

Drug Discovery Platforms

Recent advancements have introduced novel platforms for synthesizing PROTACs, including BRD4 degraders like Degrader-19. These platforms leverage modular reaction strategies to create libraries of potential degraders with high efficiency and solubility profiles . This approach not only accelerates drug discovery but also enhances the chances of identifying successful therapeutic candidates.

Case Study 1: Efficacy in Breast Cancer Cells

A detailed investigation into the effects of this compound on MDA-MB-231 breast cancer cells revealed a dose-dependent degradation of BRD4. The maximum degradation efficiency reached over 99% at optimal concentrations, demonstrating its potency as a therapeutic agent .

| Compound | DC50 (nM) | Dmax (%) |

|---|---|---|

| Degrader-19 | 11.9 | >99% |

| Control (JQ1) | N/A | N/A |

Case Study 2: Mechanistic Insights into Phase Separation

Utilizing live-cell imaging, researchers tracked the dynamics of BRD4 condensates following treatment with this compound. The results indicated that upon degradation of BRD4, associated condensates also diminished significantly, underscoring the compound's utility in elucidating the molecular mechanisms underlying phase separation phenomena .

Mechanism of Action

PROTAC BRD4 Degrader-19 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its function in regulating gene expression, which can result in the inhibition of cancer cell growth and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar BRD4-Targeting PROTACs

Potency and Degradation Efficiency

Key Findings :

- Degrader-19 exhibits superior potency (sub-nanomolar DC50) compared to macroPROTAC 38 and MZ1 but is slightly less potent than PROTAC 4, which operates at picomolar concentrations .

- ARV-825, a CRBN-based degrader, shows sustained BRD4 loss but requires higher concentrations than Degrader-19 .

E3 Ligase and Selectivity

- CRBN-Based PROTACs (e.g., PROTAC 3/4, ARV-825) : Leverage cereblon's broad tissue expression, enhancing efficacy in hematological cancers but risking thrombocytopenia or neurotoxicity .

- VHL-Based PROTACs (e.g., MZ1, macroPROTAC 38) : Often exhibit BRD2/3 cross-reactivity, though macroPROTAC 38’s macrocyclic linker improves BRD4 specificity .

Structural Insights :

Biological Activity

PROTAC (proteolysis-targeting chimera) technology represents a novel approach in targeted protein degradation, allowing for the selective degradation of specific proteins within cells. One such compound, PROTAC BRD4 Degrader-19 , is designed to target the BRD4 protein, which plays a critical role in various cancers by regulating transcription through its interaction with acetylated histones. This article reviews the biological activity of this compound, highlighting its efficacy, mechanism of action, and implications in cancer therapy.

BRD4 is involved in transcriptional regulation and is associated with super-enhancers that drive oncogene expression. PROTACs like BRD4 Degrader-19 function by recruiting E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism contrasts with traditional inhibitors that merely block the activity of proteins without degrading them.

In Vitro Studies

Research indicates that this compound exhibits potent anti-proliferative effects across various cancer cell lines. In studies involving colon cancer cell lines such as HCT116 and primary human colon cancer cells (pCan1), treatment with BRD4 Degrader-19 resulted in:

- Cell Viability Reduction : Significant decrease in cell viability was observed, particularly at concentrations ranging from 25 nM to 500 nM, with a notable time-dependent response where at least 48 hours of exposure was required for significant effects .

- Apoptosis Induction : The compound triggered caspase activation and apoptosis in treated cells, indicating its potential as an effective anticancer agent .

Dose-Response Relationships

Table 1 summarizes the dose-response relationship of BRD4 Degrader-19:

| Concentration (nM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 5 | 90 | 10 |

| 25 | 70 | 30 |

| 100 | 40 | 60 |

| 500 | <10 | >80 |

Study on MDA-MB-231 Cells

In a study examining the effects of various BRD4-targeting PROTACs, including BRD4 Degrader-19, on MDA-MB-231 breast cancer cells, it was found that:

- BRD4 Degradation : The compound effectively reduced BRD4 levels within hours of treatment, demonstrating a clear dose-dependent relationship. Notably, maximal degradation was achieved at concentrations around 300 nM .

- Proteasome Dependency : The degradation was shown to be dependent on proteasome activity; co-treatment with bortezomib (a proteasome inhibitor) completely abrogated the effects of the PROTAC .

Implications for Cancer Therapy

The ability of this compound to induce robust degradation of BRD4 presents significant therapeutic potential. Given that BRD4 is implicated in various malignancies, including leukemia and solid tumors, this compound could serve as a foundation for developing new cancer therapies that exploit the selective degradation mechanism.

Q & A

Q. What is the molecular mechanism by which PROTAC BRD4 Degrader-19 achieves BRD4 degradation?

this compound is a bifunctional molecule comprising a BRD4-targeting ligand linked to an E3 ubiquitin ligase recruiter (e.g., cereblon or VHL ligand). It facilitates ternary complex formation between BRD4 and the E3 ligase, inducing ubiquitination and subsequent proteasomal degradation of BRD4 . Key steps include:

- Ligand binding affinity : The BRD4 ligand must maintain sufficient binding to BRD4 (e.g., IC50 ≤ 50 nM for BET bromodomains) .

- Linker optimization : A flexible, non-immunogenic linker (e.g., PEG-based) ensures proper spatial alignment for E3 ligase recruitment .

- Catalytic degradation : A single PROTAC molecule can degrade multiple BRD4 molecules due to its catalytic mode of action .

Q. What in vitro assays are recommended to validate BRD4 degradation efficiency by this compound?

- Western blotting : Quantify BRD4 protein levels post-treatment (e.g., 4–24 hours) across cell lines (e.g., MCF-7, MDA-MB-231) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring BRD4 thermal stability shifts .

- Dose-response curves : Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation efficacy) using concentrations ranging from 1 nM to 1 µM .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound efficacy across different cancer models?

Discrepancies may arise from:

- Cell-specific E3 ligase expression : Use RNA-seq or proteomics to correlate cereblon/VHL levels with degradation efficiency .

- BRD4 isoform selectivity : Degrader-19 may preferentially degrade BRD4-L over BRD4-S due to structural differences in bromodomains. Validate using isoform-specific knockdown models .

- Off-target effects : Employ negative control PROTACs (e.g., with inactive E3 ligands) to distinguish target-specific degradation .

Q. What strategies optimize this compound for in vivo anti-tumor efficacy while minimizing toxicity?

- Linker modifications : Introduce cleavable linkers (e.g., disulfide bonds) to enhance tumor-specific activation and reduce systemic exposure .

- Conjugation with antibody carriers : Develop Degrader-Antibody Conjugates (DACs) for targeted delivery to tumor cells overexpressing HER2 or STEAP1 .

- Pharmacokinetic (PK) profiling : Assess plasma stability, tissue distribution, and half-life in murine models using LC-MS/MS .

Q. How does this compound compare to other BET degraders (e.g., PROTAC BRD4 Degrader-2 or -5) in isoform selectivity and resistance profiles?

- Isoform selectivity : Degrader-19 shows higher specificity for BRD4 BD1 (IC50 = 14.2–41.8 nM) compared to pan-BET degraders like Degrader-2 .

- Resistance mitigation : Unlike small-molecule inhibitors, PROTACs reduce resistance risks by degrading the target entirely. However, mutations in E3 ligase components (e.g., cereblon) may necessitate alternate E3 recruiters (e.g., VHL) .

Q. What in vivo models are most suitable for evaluating this compound in non-cancer contexts (e.g., liver fibrosis)?

- Carbon tetrachloride (CCl4)-induced fibrosis : Administer Degrader-19 intraperitoneally and assess collagen deposition via Masson’s trichrome staining .

- BRD4-dependent transcriptional profiling : Use RNA-seq to identify downregulated fibrotic markers (e.g., α-SMA, TGF-β) .

Methodological Considerations

Q. How to design a robust experimental workflow for this compound in combination therapies?

- Synergy screening : Pair Degrader-19 with BET inhibitors (e.g., JQ1) or chemotherapy agents (e.g., cisplatin) in a matrixed dose-response format .

- Mechanistic validation : Perform ChIP-seq to evaluate BRD4 displacement from oncogenic loci (e.g., MYC, BCL2) post-treatment .

Q. What computational tools aid in optimizing this compound’s ternary complex formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.